molecular formula C9H12N2O5S B2890359 2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid CAS No. 852851-69-5

2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid

Cat. No.: B2890359
CAS No.: 852851-69-5
M. Wt: 260.26
InChI Key: NVXIIFMTKHSNJC-UHFFFAOYSA-N
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Description

2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid is a useful research compound. Its molecular formula is C9H12N2O5S and its molecular weight is 260.26. The purity is usually 95%.
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Biological Activity

2-[1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid (CAS Number: 852851-69-5) is a compound of interest due to its potential biological activities. This pyrazole derivative exhibits various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the synthesis, characterization, and biological activities of this compound based on diverse research findings.

The molecular formula of this compound is C9H12N2O5S, with a molecular weight of 260.27 g/mol. It appears as a powder and is typically stored at room temperature. The compound's structure includes a dioxothiolan moiety and a pyrazole ring, which are crucial for its biological activity.

PropertyDetails
Molecular FormulaC9H12N2O5S
Molecular Weight260.27 g/mol
CAS Number852851-69-5
AppearancePowder
Storage TemperatureRoom Temperature

Synthesis

The synthesis of this compound generally involves the reaction of appropriate precursors under controlled conditions. The methods typically include the formation of the pyrazole ring followed by functionalization to introduce the acetic acid moiety. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds with a pyrazole nucleus often exhibit significant antimicrobial properties. In one study, derivatives similar to this compound were screened for their antibacterial and antifungal activities against various strains:

MicroorganismActivity Level
Staphylococcus aureusHigh activity (MIC: 625–1250 µg/mL)
Escherichia coliModerate activity
Candida albicansSignificant antifungal activity

The compound showed notable effectiveness against Gram-positive bacteria such as S. aureus, while exhibiting moderate effects against Gram-negative bacteria.

Anti-inflammatory and Anticancer Properties

Compounds containing pyrazole rings have been reported to possess anti-inflammatory and anticancer activities. In vitro studies suggest that these compounds may inhibit specific pathways associated with inflammation and cancer cell proliferation. For instance, derivatives have shown potential in inhibiting cyclooxygenase enzymes (COX), which are involved in inflammatory processes .

Case Studies

Several studies have investigated the biological activities of similar compounds:

  • Antimicrobial Screening : A series of synthesized pyrazole derivatives were tested against various bacterial strains, revealing that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .
  • Anticancer Evaluation : In vitro assays demonstrated that some pyrazole derivatives could induce apoptosis in cancer cell lines, suggesting a potential mechanism for anticancer activity .

Properties

IUPAC Name

2-[2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazol-5-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c12-8-3-6(4-9(13)14)10-11(8)7-1-2-17(15,16)5-7/h3,7,10H,1-2,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXIIFMTKHSNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C=C(N2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852851-69-5
Record name 2-[2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazol-5-yl]acetic acid
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